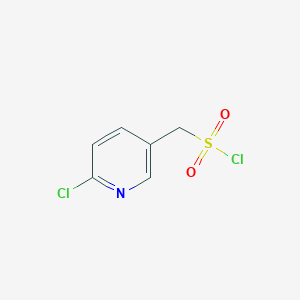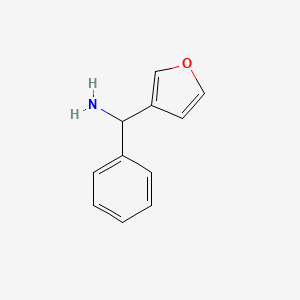![molecular formula C12H20N4 B1438831 5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine CAS No. 1002317-13-6](/img/structure/B1438831.png)
5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine
Overview
Description
“5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine”, also known as DMPP, is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular formula of “5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine” is C12H20N4. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Piperidine derivatives are utilized in various ways in the field of drug discovery . Here are some general applications:
-
Anticancer Agents : Piperidine derivatives are being utilized as anticancer agents. The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being targeted. The outcomes would also vary based on these factors.
-
Antimicrobial Agents : Piperidine derivatives are used as antimicrobial agents. The methods of application would involve incorporating the derivative into a suitable pharmaceutical formulation and administering it to the patient. The outcomes would be measured in terms of the reduction in microbial activity.
-
Analgesic Agents : Piperidine derivatives are used as analgesic agents. They would be formulated into a suitable pharmaceutical formulation and administered to the patient for pain relief. The outcomes would be measured in terms of the reduction in pain levels.
-
Anti-inflammatory Agents : Piperidine derivatives are used as anti-inflammatory agents. They would be incorporated into a suitable pharmaceutical formulation and administered to the patient. The outcomes would be measured in terms of the reduction in inflammation.
-
Antipsychotic Agents : Piperidine derivatives are used as antipsychotic agents. They would be formulated into a suitable pharmaceutical formulation and administered to the patient. The outcomes would be measured in terms of the reduction in psychotic symptoms.
-
Antihypertension Agents : Piperidine derivatives are used as antihypertension agents. They would be incorporated into a suitable pharmaceutical formulation and administered to the patient. The outcomes would be measured in terms of the reduction in blood pressure.
-
Antiviral Agents : Piperidine derivatives are used as antiviral agents. They are incorporated into pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in viral activity.
-
Antimalarial Agents : Piperidine derivatives are used as antimalarial agents. They are formulated into suitable pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in malarial symptoms.
-
Antifungal Agents : Piperidine derivatives are used as antifungal agents. They are incorporated into pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in fungal activity.
-
Anti-Alzheimer Agents : Piperidine derivatives are used as anti-Alzheimer agents. They are formulated into suitable pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in Alzheimer’s symptoms.
-
Anticoagulant Agents : Piperidine derivatives are used as anticoagulant agents. They are incorporated into pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in blood clotting.
-
Antidepressant Agents : Piperidine derivatives, such as piperine, have been found to have antidepressant-like effects when given to mice with chronic mild stress .
-
Antioxidant Agents : Piperidine derivatives, such as piperine, have been found to have powerful antioxidant action because of their capability of hindering or suppressing free radicals .
-
Anti-Depressant Agents : Piperidine derivatives have been used in the synthesis of anti-depressant molecules. They have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Anti-HIV Agents : Piperidine derivatives have been used as anti-HIV agents. They are incorporated into pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in HIV activity .
-
Antitubercular Agents : Piperidine derivatives have been used as antitubercular agents. They are incorporated into pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in tuberculosis activity .
-
Antidiabetic Agents : Piperidine derivatives have been used as antidiabetic agents. They are incorporated into pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in blood sugar levels .
-
Anticholinesterase Agents : Piperidine derivatives have been used as anticholinesterase agents. They are incorporated into pharmaceutical formulations and administered to patients. The outcomes would be measured in terms of the reduction in cholinesterase activity .
properties
IUPAC Name |
5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15(2)10-5-7-16(8-6-10)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYMTHVANRCKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine | |
CAS RN |
1002317-13-6 | |
| Record name | 5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



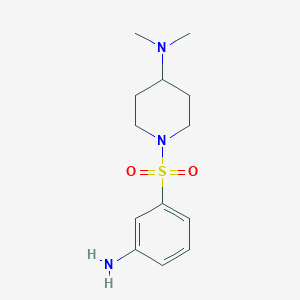
![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
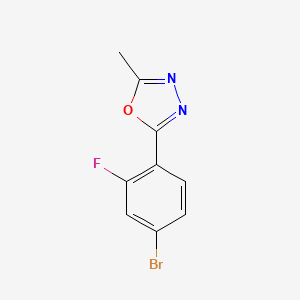
![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)
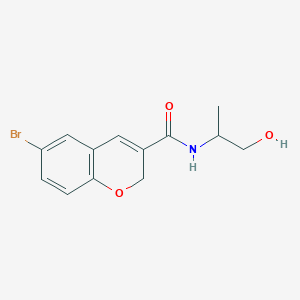
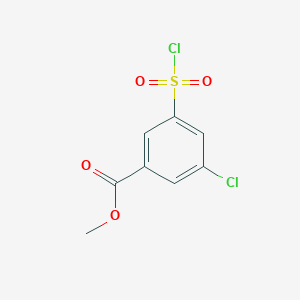
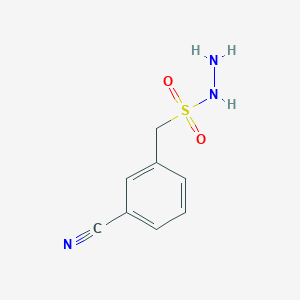
![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)
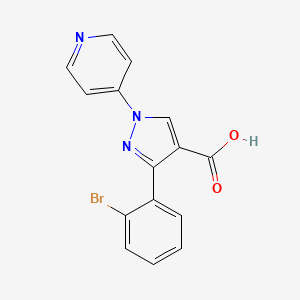
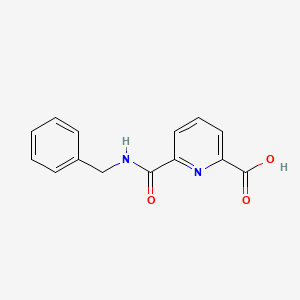
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)
